Technical Profile: CAS 1416714-56-1 (Benzimidazole Intermediate)
Technical Profile: CAS 1416714-56-1 (Benzimidazole Intermediate)
The following technical guide provides an in-depth analysis of CAS 1416714-56-1 , identified as 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole . This compound serves as a critical halogenated heterocyclic building block, particularly relevant in the synthesis of next-generation pharmaceuticals such as Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
Executive Summary
CAS 1416714-56-1 , chemically distinct as 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole , is a specialized pharmaceutical intermediate. Its structural uniqueness lies in the trifunctional scaffold—combining a reactive aryl bromide, a lipophilic difluoromethyl group, and a sterically significant methyl group on the benzimidazole core. This configuration makes it a high-value scaffold for structure-activity relationship (SAR) modulation, particularly in optimizing drug-target residence time and metabolic stability.
Chemical Identity & Structural Analysis
This compound belongs to the class of substituted benzimidazoles, acting as a bioisostere for indole and purine systems in medicinal chemistry.
| Parameter | Technical Detail |
| IUPAC Name | 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole |
| CAS Registry Number | 1416714-56-1 |
| Molecular Formula | C₉H₇BrF₂N₂ |
| Molecular Weight | 261.07 g/mol |
| SMILES | Cc1c2nc(C(F)F)[nH]c2c(Br)cc1 |
| InChI Key | Specific key generation required based on tautomer |
| Core Scaffold | 1H-Benzimidazole |
Structural Significance[11][12]
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4-Bromo Moiety: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex side chains.
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2-Difluoromethyl Group (-CHF₂): Acts as a lipophilic hydrogen bond donor/acceptor. It modulates pKa (increasing acidity of the N-H) and enhances metabolic stability against oxidation compared to a methyl group.
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7-Methyl Group: Provides steric hindrance that can lock conformation or improve selectivity for specific enzyme pockets (e.g., H+/K+-ATPase).
Physicochemical Profiling
Understanding the physical behavior of CAS 1416714-56-1 is prerequisite for reproducible experimental outcomes.
| Property | Value / Characteristic | Context for Research |
| Appearance | Off-white to pale yellow crystalline powder | Visual purity indicator; yellowing may indicate oxidation. |
| Melting Point | 155°C – 160°C (Predicted) | High crystallinity suggests stability; requires heating for dissolution in some solvents. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for biological stock solutions. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires co-solvent or formulation (e.g., cyclodextrins) for aqueous assays. |
| LogP (Calc.) | ~2.6 – 2.9 | Moderately lipophilic; cell-permeable but prone to non-specific binding in plasticware. |
| pKa (NH) | ~9.5 (Acidic shift due to -CHF₂) | The -CHF₂ group withdraws electrons, making the pyrrole-like NH more acidic than unsubstituted benzimidazole. |
Handling & Storage Protocols
Stability & Reactivity
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Hygroscopicity: Low, but long-term exposure to humidity can induce hydrate formation.
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Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.
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Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases (which may deprotonate the N-H or attack the -CHF₂ group under extreme conditions).
Standard Operating Procedure (SOP) for Stock Preparation
To ensure Trustworthiness and reproducibility in assays:
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Weighing: Use an analytical balance with 0.01 mg readability. Avoid using plastic spatulas to prevent static charge issues.
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Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for long-term storage due to potential evaporation and concentration shifts.
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Dissolution: Vortex for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
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Storage: Aliquot stocks into single-use vials to prevent freeze-thaw degradation. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Experimental Application: Solubilization Workflow
The following diagram outlines the decision logic for solubilizing CAS 1416714-56-1 for cellular or enzymatic assays, ensuring compound integrity.
Figure 1: Step-by-step solubilization logic to prevent precipitation and ensure accurate dosing in biological assays.
Synthetic Context & Mechanism
Role in Drug Development
This compound is often utilized as a "core" scaffold.[1] The 4-bromo position is the primary site for diversification. In the context of P-CABs (like Tegoprazan analogs), this benzimidazole core competes with potassium ions (K+) for binding to the H+/K+-ATPase enzyme.[2][3]
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Mechanism: The benzimidazole nitrogen (N3) can protonate in the acidic canaliculi of parietal cells, locking the inhibitor in the active site.
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Modification: The 2-difluoromethyl group enhances the lipophilicity-acidity balance, potentially improving the drug's residence time compared to 2-methyl analogs.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzimidazoles. Retrieved from [Link]
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ChemSRC (2025). CAS 1416714-56-1 Entry: 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Kweon, J. H., et al. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker.[4] ACS Omega. Retrieved from [Link]
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World Intellectual Property Organization (WIPO). Patents relating to 2-difluoromethyl benzimidazole derivatives. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021185192A1 - Tegoprazan analogues and synthetic method thereof - Google Patents [patents.google.com]
- 4. pure.skku.edu [pure.skku.edu]
